molecular formula C27H32ClNO10 B607367 Ertugliflozin L-pyroglutamic acid CAS No. 1210344-83-4

Ertugliflozin L-pyroglutamic acid

Numéro de catalogue: B607367
Numéro CAS: 1210344-83-4
Poids moléculaire: 566.0 g/mol
Clé InChI: YHIUPZFKHZTLSH-LXYIGGQGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ertugliflozin L-pyroglutamic acid is a selective and orally active inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). It is used primarily for the treatment of type 2 diabetes mellitus. This compound is known for its high potency, with an IC50 of 0.877 nM for h-SGLT2 . This compound is marketed under the brand name Steglatro and is also available in combination with other antidiabetic agents such as metformin and sitagliptin .

Analyse Des Réactions Chimiques

Table 1: Key Synthetic Steps and Conditions

StepReactants/ConditionsPurposeYield/Purity
1Compound IX + NaOMe/MeOHDeprotection>95% purity
2Intermediate X + AcOHImpurity removal98.5% purity
3Ertugliflozin + L-PGA/IPACocrystallization99.2% purity

Degradation Pathways Under Stress Conditions

Ertugliflozin L-pyroglutamic acid undergoes degradation under acidic and oxidative conditions, as identified via forced degradation studies :

Acid Hydrolysis

  • Conditions : 1 N HCl, 60°C, 48 hours.
  • Products :
    • DP-1 : Cleavage of the glycosidic bond at C1–O.
    • DP-2/DP-3 : Dehydration and rearrangement of the bicyclo ring.
    • DP-4 : Ethoxybenzyl group hydrolysis .

Oxidative Degradation

  • Conditions : 30% H₂O₂, room temperature, 48 hours.
  • Product : DP-5 : Oxidation of the hydroxymethyl group to a carbonyl .

Table 2: Degradation Products and Structural Changes

ProductConditionStructural AlterationMechanism
DP-1AcidicCleaved glycosidic bondHydrolysis
DP-2/3AcidicBicyclo ring rearrangementDehydration
DP-4AcidicEthoxybenzyl hydrolysisSN1/SN2
DP-5OxidativeHydroxymethyl → CarbonylOxidation

Thermal and Photolytic Stability

  • Thermal Stability : No degradation observed at 105°C for 48 hours.
  • Photolytic Stability : Stable under UV/visible light exposure (ICH Q1B guidelines) .

pH-Dependent Stability

  • Neutral/Alkaline : Stable in water and 1 N NaOH.
  • Acidic : Degrades significantly (15–20% in 1 N HCl) .

Comparative Analysis of Synthetic Methods

The traditional 12-step process (OPRD, 2014) involves acetyl protection/deprotection and yields <90% purity due to residual solvents. In contrast, the improved method reduces steps to 3–4 and achieves >99% purity by avoiding O-substituted impurities .

Structural Characterization

  • HRMS : Molecular ion peak at m/z 565.1715 [M+H]⁺ confirms C₂₂H₂₅ClO₇·C₅H₇NO₃ .
  • NMR : Key peaks include δ 4.85 (d, J = 7.5 Hz, H-1) and δ 1.35 (t, J = 7.0 Hz, ethoxy CH₃) .

Applications De Recherche Scientifique

Pharmacological Mechanism

Ertugliflozin functions by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from urine back into the bloodstream. By blocking this transporter, ertugliflozin promotes increased urinary glucose excretion, leading to lower blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and reduced blood pressure in patients with type 2 diabetes .

Glycemic Control

Ertugliflozin is indicated for use as an adjunct to diet and exercise in adults with insufficiently controlled type 2 diabetes. Clinical trials have demonstrated its efficacy in reducing hemoglobin A1c (HbA1c) levels significantly compared to placebo. For instance, in a study involving over 4,800 patients, ertugliflozin administration resulted in reductions of HbA1c by approximately 0.99% and 1.16% for the 5 mg and 15 mg doses, respectively .

Weight Management

In addition to glycemic control, ertugliflozin has been associated with weight loss. In clinical trials, participants receiving ertugliflozin experienced a mean weight reduction of approximately 1.76 kg to 2.16 kg over six months . This effect is particularly beneficial for patients with type 2 diabetes who are often overweight or obese.

Cardiovascular Benefits

Recent studies have suggested that ertugliflozin may offer cardiovascular protection. A systematic review highlighted its potential to reduce the risk of heart failure among patients with type 2 diabetes . The VERTIS MONO trial found that ertugliflozin demonstrated non-inferiority compared to placebo regarding cardiovascular events, indicating its safety profile in this regard .

Summary of Clinical Trials

The efficacy and safety of ertugliflozin have been evaluated through various phase III clinical trials, including:

Study NamePopulation SizeTreatment DurationKey Findings
VERTIS MONO~4,80026 weeksSignificant HbA1c reduction; improved weight loss
VERTIS MET~13,00052 weeksEnhanced glycemic control; favorable safety profile
VERTIS CV~10,000OngoingEvaluating cardiovascular outcomes

These studies collectively support the use of ertugliflozin as a reliable option for managing type 2 diabetes while addressing associated comorbidities.

Safety Profile

Ertugliflozin is generally well-tolerated; however, it can lead to side effects such as urinary tract infections and genital fungal infections due to increased glucose levels in urine . The incidence of hypoglycemia is relatively low when used as monotherapy but increases when combined with other antidiabetic medications like metformin .

Activité Biologique

Ertugliflozin L-pyroglutamic acid is a novel compound primarily recognized for its role as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has gained significant attention in the management of type 2 diabetes mellitus (T2DM) due to its ability to enhance glycemic control and promote weight loss. This article delves into the biological activity of ertugliflozin, presenting detailed research findings, clinical data, and case studies.

Ertugliflozin operates by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, ertugliflozin increases urinary glucose excretion and lowers blood glucose levels. The primary actions can be summarized as follows:

  • Inhibition of Glucose Reabsorption : Ertugliflozin selectively inhibits SGLT2 over SGLT1 with a selectivity ratio exceeding 2000-fold, making it one of the most selective SGLT2 inhibitors available .
  • Increased Urinary Glucose Excretion (UGE) : Clinical studies have shown that ertugliflozin significantly increases UGE, with dose-dependent effects observed in both healthy subjects and T2DM patients .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of ertugliflozin indicates rapid absorption with peak plasma concentrations reached within 1-2 hours post-dose. The mean terminal half-life is approximately 11 hours, allowing for once-daily dosing .

Key Pharmacodynamic Effects

  • Urinary Glucose Excretion : Dose-response studies demonstrate that doses of 5 mg and 15 mg achieve approximately 87% and 96% maximal inhibition of glucose reabsorption, respectively .
  • Glycemic Control : In clinical trials, ertugliflozin has shown significant reductions in HbA1c levels compared to placebo. For instance, reductions of -0.99% and -1.16% were observed in patients receiving 5 mg and 15 mg doses after 26 weeks .

Clinical Efficacy

Ertugliflozin's efficacy has been evaluated in several clinical trials, notably the VERTIS MONO trial. Key findings include:

Efficacy Parameter Ertugliflozin 5 mg Ertugliflozin 15 mg Placebo
HbA1c Reduction-0.99%-1.16%-0.01%
Fasting Plasma Glucose Reduction-34 mg/dL-44 mg/dL+0.5 mg/dL
Weight Change-1.76 kg-2.16 kg+0.3 kg

The results indicate that both doses of ertugliflozin significantly improved glycemic control compared to placebo, with a higher proportion of patients achieving HbA1c levels below 7% .

Safety Profile

The safety profile of ertugliflozin has been assessed across multiple studies. Common adverse effects include:

  • Genital Mycotic Infections : Reported incidence was low but higher than placebo groups.
  • Urinary Tract Infections : A slightly elevated risk was noted in patients treated with ertugliflozin compared to placebo.
  • Discontinuation Rates : Discontinuation due to adverse events was reported at rates similar to placebo .

Case Studies

In a retrospective analysis involving patients with poorly controlled T2DM:

  • Patients treated with ertugliflozin experienced significant improvements in glycemic control over a six-month period.
  • Notably, individuals with higher baseline HbA1c levels (>8%) showed greater reductions compared to those starting at lower levels.

Propriétés

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIUPZFKHZTLSH-LXYIGGQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210344-83-4
Record name Ertugliflozin pidolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin pidolate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Ertugliflozin L-pyroglutamic acid exert its therapeutic effect in diabetes?

A1: this compound is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). [] SGLT2 is primarily located in the kidneys, where it plays a crucial role in reabsorbing glucose from the filtrate back into the bloodstream. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowering blood glucose levels in individuals with type 2 diabetes.

Q2: How does a standardized Public Assessment Report (PAR) contribute to better understanding of regulatory decisions regarding medications like this compound?

A3: A standardized PAR, utilizing tools like the Universal Methodology for Benefit-Risk Assessment (UMBRA) Benefit-Risk Template, can significantly improve transparency in regulatory decision-making. [] By including essential elements like regulatory history, a detailed effects table, and a clear record of strengths and uncertainties associated with each benefit and risk, stakeholders gain a more comprehensive understanding of the rationale behind regulatory approvals. [] This transparency is crucial for building trust and confidence in the regulatory process, especially for medications like this compound used in chronic conditions like type 2 diabetes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.